(+)-proto-Quercitol

Vue d'ensemble

Description

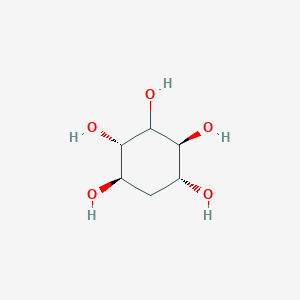

(+)-quercitol is a cyclitol.

Activité Biologique

(+)-Proto-quercitol, a member of the quercitol family, is a cyclohexanepentanol compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various methods, primarily starting from the naturally abundant (−)-shikimic acid. A notable synthesis involves an 11-step process yielding an overall purity greater than 99% and an overall yield of 41% . This efficient synthesis pathway is significant for pharmaceutical applications, particularly in drug discovery related to diabetes and other metabolic disorders.

2.1 Osmotic Regulation

Research indicates that this compound functions as a compatible solute in osmotolerant microorganisms, such as Schizochytrium sp. strain S8. In environments with increased salinity (up to 1.0 M NaCl), cells accumulated substantial amounts of this compound, demonstrating its role in osmotic regulation . The concentration of this solute was found to be approximately 500 μmol per gram of dry weight under high salinity conditions, indicating its importance in cellular stress responses.

2.2 Enzyme Inhibition

This compound has shown promising results in enzyme inhibition studies. Specifically, it exhibits α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. The compound's derivatives have been synthesized and evaluated for their inhibitory effects on this enzyme, suggesting potential therapeutic applications in diabetes management .

3.1 Study on Osmotolerance

In a study examining the osmotolerance of thraustochytrids, it was found that strains producing this compound had significantly higher osmotic adjustment capabilities compared to non-producing strains. The presence of this compound was linked to enhanced survival rates under osmotic stress conditions .

| Strain ID | NaCl Concentration (M) | Proto-Quercitol Accumulation (μmol/g) | Glycine Betaine Accumulation (μmol/g) |

|---|---|---|---|

| S8 | 0.25 | 100 | 25 |

| S8 | 0.5 | 300 | 50 |

| S8 | 1.0 | 500 | 100 |

| T66 | 0.25 | 80 | 20 |

| T66 | 0.5 | 250 | 40 |

| T66 | 1.0 | 500 | 100 |

3.2 Metabolomics in Eucalyptus Species

A metabolomic study highlighted that Eucalyptus species containing proto-quercitol showed distinct metabolic profiles associated with osmotic adjustment mechanisms. This research emphasizes the ecological role of this compound in plant physiology and its potential benefits in stress resilience .

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of (+)-proto-quercitol has been achieved through various methods, primarily starting from (−)-shikimic acid. A notable study outlines a highly efficient synthesis involving 11 steps with an overall yield of 41% and >99% purity . The process includes several key transformations such as esterification, protection of hydroxyl groups, and stereoselective reductions, culminating in the formation of this compound.

| Step | Reaction Type | Yield (%) | Description |

|---|---|---|---|

| 1 | Esterification | 97 | Formation of methyl (−)-shikimate |

| 2 | Protection | 95 | Acetonide protection of vicinal hydroxyls |

| 3 | Reduction | 89 | Selective reduction to pinacol |

| 4 | Oxidative Cleavage | 92 | Cleavage of vicinal diols |

| 5 | Final Reduction | 90 | Stereoselective reduction to this compound |

Osmotic Stress Response

This compound functions as a compatible solute in osmotically stressed microorganisms. Research indicates that it plays a crucial role in protecting cellular proteins, such as glutamine synthetase, against heat inactivation . In experiments with Schizochytrium sp., the compound was found to accumulate significantly under high salinity conditions, demonstrating its importance in osmotic regulation.

Antioxidant Activity

Studies have also highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which is beneficial in mitigating oxidative stress-related damage in cells. This property suggests potential applications in developing nutraceuticals aimed at enhancing cellular health.

Diabetes Management

The potential use of this compound in drug discovery for diabetes management has been explored. Its structural similarity to other cyclitols that exhibit insulin-mimetic properties positions it as a candidate for further research in glycemic control . The compound's ability to modulate glucose metabolism could lead to innovative therapeutic strategies for type 2 diabetes.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects due to its ability to stabilize proteins under stress conditions . This could open avenues for research into neurodegenerative diseases where protein misfolding is a critical factor.

Case Study: Osmotolerance in Thraustochytrids

In a detailed study on thraustochytrids, it was observed that strains producing this compound exhibited enhanced osmotolerance when subjected to saline stress. The accumulation of this compound was directly correlated with increased survival rates under extreme osmotic conditions .

Case Study: Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound demonstrated its effectiveness in reducing oxidative damage in cell cultures exposed to reactive oxygen species (ROS). This study provided quantitative data supporting its use as a natural antioxidant supplement .

Analyse Des Réactions Chimiques

Key Steps:

-

Esterification : Methylation of (−)-shikimic acid to methyl shikimate (97% yield).

-

Acetonide Protection : Reaction with 2,2-dimethoxypropane (DMP) and TsOH to protect cis-vicinal hydroxyls (95% yield).

-

Benzoylation : Selective protection of the C-5 hydroxyl using benzoyl chloride (96% yield).

-

RuCl₃-Catalyzed Dihydroxylation : Stereoselective oxidation of α,β-unsaturated ester intermediates to introduce hydroxyl groups.

-

Deprotection : Sequential removal of acetonide and benzoyl groups using HCl and ammonia, respectively (91% yield).

Oxidation and Reduction Reactions

(+)-proto-Quercitol participates in redox transformations critical for functional group interconversions:

Table 1: Oxidation/Reduction Pathways

For example, photooxygenation of 1,4-cyclohexadiene produces hydroperoxy endoperoxides, which are reduced to diols and further oxidized to yield proto-quercitol ( ).

Derivatization and Protection Strategies

This compound’s five hydroxyl groups enable selective functionalization:

Table 2: Common Derivatization Reactions

| Protection Group | Reagents | Selectivity | Yield | Source |

|---|---|---|---|---|

| Acetonide | 2,2-DMP, TsOH | Cis-vicinal hydroxyls | 95% | |

| Benzoyl | BzCl, DMAP, Et₃N | C-5 hydroxyl | 96% | |

| Methanesulfonyl (Ms) | MsCl, DMAP, Et₃N | C-1 hydroxyl | 95% |

Selective protection at C-5 (benzoyl) and C-1 (Ms) enables further stereochemical modifications, such as SN2 substitutions to invert configurations ( ).

Biological Interactions and Enzyme-Mediated Reactions

This compound acts as a compatible solute in osmotolerant microorganisms like Schizochytrium spp., accumulating up to 500 µmol/g dry weight under 1.0 M NaCl stress ( ). Its biosynthesis in these organisms involves:

-

De Novo Pathway : Conversion of glucose to myo-inositol via inositol-1-phosphate synthase.

-

Dehydration/Reduction : Myo-inositol → scyllo-inosose → 5-deoxyinositol ( ).

Stereochemical Analysis and Confirmation

Stereochemistry is rigorously confirmed via:

Propriétés

IUPAC Name |

(1R,2S,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197609 | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-73-3 | |

| Record name | (+)-Quercitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Quercitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxyinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8H1D7SDLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quercitol?

A1: Quercitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is quercitol structurally characterized?

A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for structural elucidation. [, , , , , , , , ] X-ray diffraction studies have also provided insights into the crystal structure of quercitol and its derivatives. []

Q3: What is the natural source of quercitol?

A3: Quercitol was initially recognized as a taxonomic marker for the Quercus genus. [, ] It has also been identified in other plant species, including Eucalyptus [, , , , , , ], Schizochytrium sp. [], Myrsine pellucida [], and Mimusops elengi [].

Q4: What are the known biological roles of quercitol?

A4: Quercitol is believed to play a crucial role in plant osmotic adjustment under drought stress conditions. [, , , , , , ] Studies suggest it might function similarly to other osmoprotectants like glycine betaine and proline. [, ]

Q5: How does quercitol contribute to osmotic adjustment in plants?

A5: Under water deficit, certain Eucalyptus species accumulate quercitol in their leaves and roots, contributing to osmotic potential reduction and potentially improving water retention. [, ] This accumulation was observed alongside changes in other osmolytes like sucrose and mannitol. []

Q6: Are there other potential applications of quercitol?

A6: Due to its structural similarity to glucose, quercitol has been explored as a chiral building block for synthesizing bioactive molecules, including potential antidiabetic agents. [, , ]

Q7: What specific antidiabetic agents have been synthesized from quercitol?

A7: Several N-alkyl and N-acyl aminoquercitols, synthesized from (+)-proto-quercitol, have shown promising α-glucosidase inhibitory activity. [] Notably, some derivatives with medium alkyl chains (hexyl to decyl) exhibited greater potency than the antidiabetic drug acarbose. []

Q8: Can quercitol be chemically synthesized?

A8: Yes, quercitol can be synthesized from various starting materials, including cyclohexa-1,4-diene [], conduritol A [], and D-mannitol. [] These syntheses often involve multiple steps with varying degrees of stereoselectivity. [, , , , , , ]

Q9: How does the structure of quercitol influence its biological activity?

A9: Modifying the quercitol structure, particularly through N-substitution, significantly impacts its α-glucosidase inhibitory activity. [] Studies suggest that specific structural features are crucial for enhanced potency and selectivity. [, ]

Q10: What analytical techniques are used to study quercitol in plants?

A10: Gas chromatography-mass spectrometry (GC-MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to identify and quantify quercitol in plant extracts. [, , , ]

Q11: How has metabolomics contributed to understanding quercitol’s role in plants?

A11: Metabolomic studies, often employing NMR techniques, have provided insights into the dynamic changes in quercitol levels in response to environmental stresses, like wounding and drought. [, , ] These studies help elucidate the complex interplay of metabolites involved in plant stress responses. []

Q12: Are there any established biomarkers related to quercitol research?

A12: While specific biomarkers directly associated with quercitol are not yet widely established, researchers are exploring the potential of quercitol itself as a marker for drought tolerance in plants like Eucalyptus. [, , ]

Q13: Is there any information on the environmental impact of quercitol?

A13: Current research primarily focuses on quercitol's role within plants and its potential applications in pharmaceuticals. More comprehensive studies are needed to understand its environmental fate, degradation, and potential ecotoxicological effects. []

Q14: What are the future directions for quercitol research?

A14: Future research could focus on:

- Further exploring the structure-activity relationship of quercitol derivatives for enhanced therapeutic applications, particularly in diabetes management. [, ]

- Investigating the potential of quercitol as a biomarker for drought tolerance in plants and its applications in breeding programs. [, ]

- Conducting in-depth studies on the biosynthesis pathway of quercitol in various plant species to explore possibilities for its sustainable production. []

- Examining the environmental fate, degradation, and potential ecological impacts of quercitol to ensure its sustainable use. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.